molecular formula C12H8F2N2O B8348644 2,5-Difluoro-4-(phenyldiazenyl)phenol

2,5-Difluoro-4-(phenyldiazenyl)phenol

Cat. No. B8348644
M. Wt: 234.20 g/mol
InChI Key: FWVSFPKYHMZAHY-UHFFFAOYSA-N
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Patent
US07358397B2

Procedure details

42 g (0.18 mol) of 2,5-difluoro-4-(phenyidiazenyl)phenol from Example 5 and 1 g of Pd/C (10%) were initially charged in 650 ml of ethanol. The solution was degassed and aerated with hydrogen. The mixture was stirred at room temperature under a 1 bar hydrogen atmosphere for 18 hours. On completion of hydrogen uptake, the catalyst was filtered off and the filtrate distilled under reduced pressure, and dried under high vacuum at 70° C. for 4 hours. The residue (24 g) was recrystallized from ethanol and dried. 15 g (60%) of 4-amino-2,5-difluorophenol are obtained as orange-brown powder.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N:8]=NC2C=CC=CC=2)[C:5]([F:16])=[CH:4][C:3]=1[OH:17]>C(O)C.[Pd]>[NH2:8][C:6]1[C:5]([F:16])=[CH:4][C:3]([OH:17])=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)N=NC1=CC=CC=C1)F)O
Name
Quantity
650 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under a 1 bar hydrogen atmosphere for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed
FILTRATION
Type
FILTRATION
Details
On completion of hydrogen uptake, the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 70° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The residue (24 g) was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1F)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.